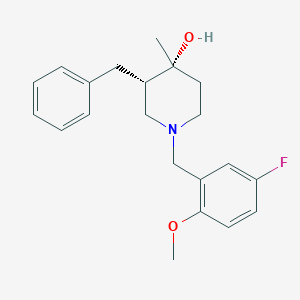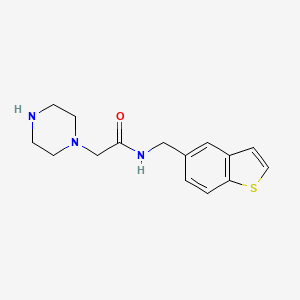![molecular formula C14H18N2O5 B5449173 5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B5449173.png)
5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid is a compound that features a furan ring, a piperazine ring, and a pentanoic acid moiety
Preparation Methods
The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of furan and piperazine derivatives with
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c17-12(4-1-5-13(18)19)15-6-8-16(9-7-15)14(20)11-3-2-10-21-11/h2-3,10H,1,4-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJHUGKCEANMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)O)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 3-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B5449094.png)
![(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B5449097.png)
![N-(3-methoxyphenyl)-N'-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]urea](/img/structure/B5449104.png)
![(3S*,4R*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5449108.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-4H-1,2,4-triazol-4-yl-1,3-thiazole-4-carboxamide](/img/structure/B5449113.png)
![5-(2,5-dimethylpyrimidin-4-yl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5449118.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5449131.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}nicotinamide](/img/structure/B5449138.png)
![1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B5449144.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(5-hydroxy-4,4-dimethylpentyl)acetamide](/img/structure/B5449146.png)
![(2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B5449160.png)

![4-[7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE](/img/structure/B5449170.png)

